Methyl 2-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
This compound is a derivative of thieno[3,2-d]pyrimidin-2-yl, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). These types of compounds often have interesting biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions, including the formation of the thieno[3,2-d]pyrimidin-2-yl core, followed by various functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thioacetamido group might be reactive towards nucleophiles, while the ester group might undergo hydrolysis or transesterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group might make it more lipophilic, affecting its solubility and permeability .Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds with a similar structural framework are utilized in the synthesis of heterocyclic systems. For example, derivatives of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been prepared and used as reagents for the preparation of various heterocyclic compounds, such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the versatility of these compounds in synthesizing biologically active heterocycles (Selič, Grdadolnik, & Stanovnik, 1997).
Antitumor Agents
Structurally related thieno[2,3-d]pyrimidines have been synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, showcasing their potential as antitumor agents. These compounds have shown excellent inhibitory properties and potent activity against tumor cells in culture, highlighting the potential of similar compounds in cancer therapy (Gangjee et al., 2009).
Herbicide Development
In agricultural chemistry, analogues of this compound have been evaluated for their herbicidal activity against Barnyard grass in paddy rice, demonstrating the application of such compounds in developing novel herbicides. This showcases the compound's potential utility in creating more effective agricultural chemicals (Tamaru et al., 1997).
Antimicrobial and Antifungal Activities
Derivatives of thieno[3,2-d]pyrimidines have been synthesized and evaluated for their potent anticancer activity against various human cancer cell lines. These compounds have displayed significant growth inhibition, comparable to known chemotherapy agents, suggesting the potential of structurally related compounds in antimicrobial and antifungal applications (Hafez & El-Gazzar, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[[2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-3-27-22(29)21-18(13-19(33-21)15-9-5-4-6-10-15)26-24(27)32-14-20(28)25-17-12-8-7-11-16(17)23(30)31-2/h4-13H,3,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXQIYRDXJZPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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